![molecular formula C21H22N2O B4391787 11-ethyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4391787.png)
11-ethyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Overview
Description
11-ethyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, also known as CRF1 antagonist, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The 11-ethyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one antagonist acts by blocking the binding of corticotropin-releasing factor (CRF) to the 11-ethyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one receptor. CRF is a neuropeptide that plays a crucial role in the regulation of the stress response. The binding of CRF to the 11-ethyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one receptor activates the hypothalamic-pituitary-adrenal (HPA) axis, leading to the release of cortisol, a stress hormone. By blocking the 11-ethyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one receptor, the compound reduces the activation of the HPA axis, resulting in a decrease in cortisol levels.
Biochemical and Physiological Effects:
The 11-ethyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one antagonist has been shown to have several biochemical and physiological effects. It reduces anxiety and depression-like behaviors in preclinical models. It also reduces stress-induced hyperthermia, a physiological response to stress. The compound has been shown to reduce the intake of drugs of abuse, such as cocaine and alcohol, in preclinical models. It also reduces food intake and body weight in obese animals.
Advantages and Limitations for Lab Experiments
The 11-ethyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one antagonist has several advantages for lab experiments. It has a high affinity and selectivity for the 11-ethyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one receptor, making it a useful tool for studying the role of 11-ethyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one in various physiological processes. The compound has also been shown to have a good safety profile, with no significant side effects reported in preclinical studies. However, the compound has some limitations, including its poor solubility and stability, which can affect its bioavailability and pharmacokinetics.
Future Directions
The 11-ethyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one antagonist has several potential future directions. It can be further studied for its potential therapeutic applications in various fields, including psychiatry, endocrinology, and addiction medicine. The compound can also be further optimized to improve its pharmacokinetic properties, such as solubility and stability. Additionally, the compound can be used as a tool to study the role of 11-ethyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one in various physiological processes, such as stress, anxiety, and addiction.
Conclusion:
In conclusion, the 11-ethyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one antagonist is a promising chemical compound with potential therapeutic applications in various fields. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. The compound has several potential future directions, including its use as a therapeutic agent and as a tool for studying the role of 11-ethyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one in various physiological processes.
Scientific Research Applications
The 11-ethyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one antagonist has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and endocrinology. It has been shown to have anxiolytic and antidepressant effects in preclinical models. The compound has also been studied for its potential use in the treatment of addiction, stress-related disorders, and obesity.
properties
IUPAC Name |
6-ethyl-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-2-16-21-19(23-18-11-7-6-10-17(18)22-16)12-15(13-20(21)24)14-8-4-3-5-9-14/h3-11,15-16,22-23H,2,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTPOZOKWNQLSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C4N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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